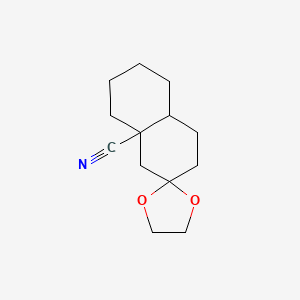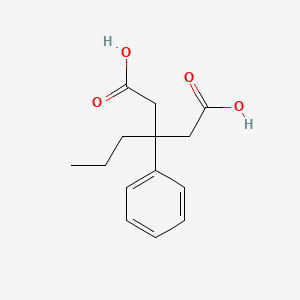
3-Phenyl-3-propylglutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-propylglutaric acid is an organic compound with the molecular formula C14H18O4 It is a derivative of glutaric acid, characterized by the presence of a phenyl group and a propyl group attached to the third carbon of the glutaric acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-propylglutaric acid typically involves the alkylation of glutaric acid derivatives. One common method includes the reaction of glutaric anhydride with phenylmagnesium bromide, followed by the addition of propylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is typically followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-3-propylglutaric acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Phenyl ketones, benzoic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-Phenyl-3-propylglutaric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-3-propylglutaric acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The phenyl and propyl groups contribute to its binding affinity and specificity for these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
- 3-Phenylglutaric acid
- 3-Propylglutaric acid
- 3-Methyl-3-phenylglutaric acid
Comparison: 3-Phenyl-3-propylglutaric acid is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical properties and reactivity. Compared to 3-Phenylglutaric acid, it has an additional propyl group, enhancing its hydrophobicity and potentially altering its biological activity. Similarly, it differs from 3-Propylglutaric acid by the presence of the phenyl group, which can participate in aromatic interactions and affect its chemical behavior.
Propriétés
Numéro CAS |
4160-94-5 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-phenyl-3-propylpentanedioic acid |
InChI |
InChI=1S/C14H18O4/c1-2-8-14(9-12(15)16,10-13(17)18)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
VVYCAUXALDXXBS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)O)(CC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)-2-propenoate](/img/structure/B11961704.png)
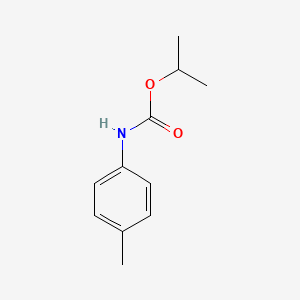
![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)
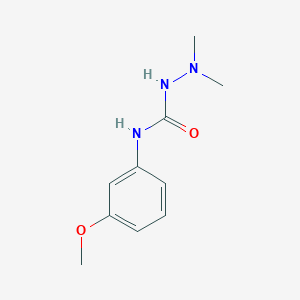

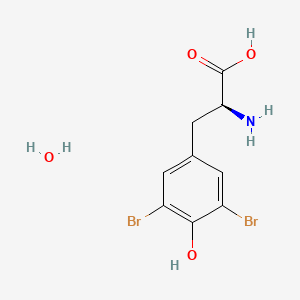


![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)


![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11961776.png)
